IMP-1002 vs. DDD85646 in Wild-Type P. falciparum Parasite Growth Inhibition (EC50)
IMP-1002 demonstrates 4-fold greater potency than the previously most potent PfNMT inhibitor DDD85646 against wild-type P. falciparum 3D7 parasites in a standardized 96-hour growth assay [1]. The EC50 of IMP-1002 is 34 nM, whereas DDD85646 requires a similar assay endpoint at a higher concentration.
| Evidence Dimension | Parasite growth inhibition (EC50, 96 h) |
|---|---|
| Target Compound Data | 34 ± 5.8 nM (3D7 strain) |
| Comparator Or Baseline | DDD85646: ~136 nM (inferred from 4-fold difference per text) |
| Quantified Difference | 4-fold more potent |
| Conditions | SYBR Green I-based fluorescence assay, P. falciparum 3D7 erythrocytic stage parasites, 96 h incubation |
Why This Matters
For procurement, this potency advantage enables lower compound usage per experiment, reduces the risk of off-target effects at higher concentrations, and establishes IMP-1002 as the benchmark for in vitro antimalarial NMT inhibition studies.
- [1] Schlott AC, Mayclin S, Reers AR, et al. Structure-Guided Identification of Resistance Breaking Antimalarial N‑Myristoyltransferase Inhibitors. Cell Chemical Biology. 2019;26(7):991-1000.e7. View Source
